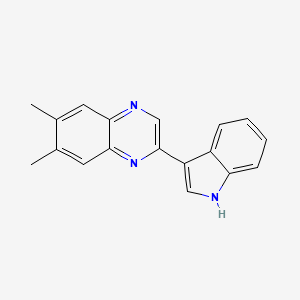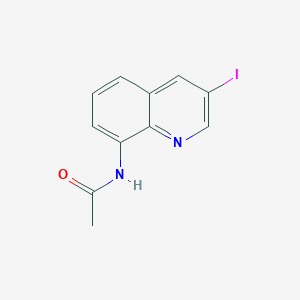
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as CPPD, is a synthetic compound that has been widely studied for its potential use in scientific research. CPPD is a heterocyclic compound that has been used to investigate a variety of biochemical and physiological processes. It has been used in laboratory experiments to study the effects of various drugs and to assess the safety and efficacy of potential treatments. CPPD has also been used in medical research to study the effects of various diseases and conditions.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a foundational reactant in the synthesis of diverse heterocyclic structures, such as pyrimido[4,5-d]pyrimidin-2,4-diones and their derivatives. These compounds are synthesized through reactions with primary aromatic or heterocyclic amines and aldehydes, showcasing the versatility of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in constructing complex molecular architectures (Hamama et al., 2012).
Advanced Organic Synthesis Techniques
Research demonstrates the compound's role in advanced organic synthesis techniques, including multi-component reactions and sigmatropic rearrangements. These methods lead to the efficient creation of bioactive heterocycles and pyrido[2,3-d]pyrimidines, underscoring the compound's importance in facilitating complex synthetic pathways (Majumdar & Bhattacharyya, 2001).
Catalytic Applications
The compound is instrumental in catalytic applications, such as in the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst. This highlights its role in facilitating environmentally friendly and efficient synthetic processes (Ghashang et al., 2017).
Optical and Nonlinear Optical Applications
The compound's derivatives have been studied for their optical and nonlinear optical properties, making them potential candidates for use in optical devices and materials. Such applications are crucial for the development of advanced materials with tailored photophysical properties (Mohan et al., 2020).
Propriétés
IUPAC Name |
6-amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBMNFTLIHTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)


![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)



![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)


![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)